2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid
Overview
Description
2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring attached to a phenylacetic acid moiety through a methoxy linker, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid typically involves the reaction of 2-bromopyridine with 3-hydroxybenzyl alcohol to form the intermediate 3-(pyridin-2-ylmethoxy)benzyl alcohol. This intermediate is then subjected to oxidation to yield 3-(pyridin-2-ylmethoxy)benzaldehyde, which is further reacted with malonic acid in the presence of a base to produce the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes or modulate receptor activity . For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their biological activities.
Indole-3-acetic acid: Although structurally different, this compound also features a carboxylic acid group and is known for its role as a plant hormone.
Uniqueness
2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid is unique due to its specific combination of a pyridine ring and a phenylacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-[3-(pyridin-2-ylmethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)9-11-4-3-6-13(8-11)18-10-12-5-1-2-7-15-12/h1-8H,9-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREBDOQLTLBUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291744-36-9 | |
Record name | 2-[3-(pyridin-2-ylmethoxy)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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